molecular formula C13H6ClF2N3O B13948631 3-(5-{4-Chloro-phenyl}-[1,3,4]oxadiazole-2-yl)-2,6-difluoro-pyridine

3-(5-{4-Chloro-phenyl}-[1,3,4]oxadiazole-2-yl)-2,6-difluoro-pyridine

Cat. No.: B13948631
M. Wt: 293.65 g/mol
InChI Key: CFRLUYCIWSHUJF-UHFFFAOYSA-N
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Description

3-(5-{4-Chloro-phenyl}-[1,3,4]oxadiazole-2-yl)-2,6-difluoro-pyridine is a heterocyclic compound that features a unique combination of a pyridine ring substituted with two fluorine atoms and an oxadiazole ring substituted with a 4-chlorophenyl group. This compound is part of the broader class of oxadiazoles, which are known for their diverse applications in medicinal chemistry, material science, and as high-energy materials .

Preparation Methods

The synthesis of 3-(5-{4-Chloro-phenyl}-[1,3,4]oxadiazole-2-yl)-2,6-difluoro-pyridine typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 4-chlorobenzohydrazide with 2,6-difluoropyridine-3-carboxylic acid under dehydrating conditions, often using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity through controlled reaction conditions and purification steps.

Chemical Reactions Analysis

3-(5-{4-Chloro-phenyl}-[1,3,4]oxadiazole-2-yl)-2,6-difluoro-pyridine can undergo various chemical reactions, including:

Common reagents for these reactions include nucleophiles like amines or thiols for substitution, and oxidizing or reducing agents like hydrogen peroxide or sodium borohydride for redox reactions. Major products depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-(5-{4-Chloro-phenyl}-[1,3,4]oxadiazole-2-yl)-2,6-difluoro-pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating binding to biological macromolecules. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function .

Comparison with Similar Compounds

Similar compounds include other oxadiazole derivatives like 3-(4-chlorophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole and 2-{[(6-bromo-2-naphthyl)oxy]methyl}-5-aryl-1,3,4-oxadiazole . Compared to these, 3-(5-{4-Chloro-phenyl}-[1,3,4]oxadiazole-2-yl)-2,6-difluoro-pyridine is unique due to the presence of the difluoropyridine moiety, which can enhance its electronic properties and biological activity.

Properties

Molecular Formula

C13H6ClF2N3O

Molecular Weight

293.65 g/mol

IUPAC Name

2-(4-chlorophenyl)-5-(2,6-difluoropyridin-3-yl)-1,3,4-oxadiazole

InChI

InChI=1S/C13H6ClF2N3O/c14-8-3-1-7(2-4-8)12-18-19-13(20-12)9-5-6-10(15)17-11(9)16/h1-6H

InChI Key

CFRLUYCIWSHUJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)C3=C(N=C(C=C3)F)F)Cl

Origin of Product

United States

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